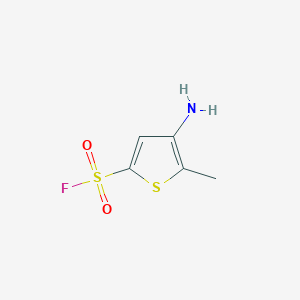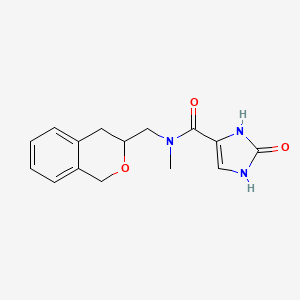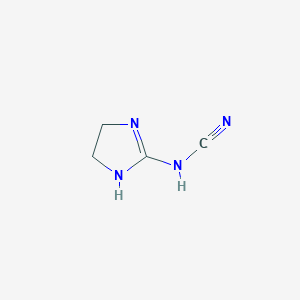
2-Cyanoimino-imidazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyanoimino-imidazolidine is a heterocyclic compound that features a five-membered ring containing two nitrogen atoms and a cyanoimino group. This compound is of significant interest due to its potential applications in various fields, including agriculture and pharmaceuticals. It is structurally related to other imidazolidine derivatives, which are known for their diverse biological activities.
Mechanism of Action
Target of Action
The primary targets of 2-Cyanoimino-imidazolidine, a derivative of synthetic nicotinoids, are nicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in transmitting signals in the nervous system. By interacting with these receptors, this compound can influence the transmission of nerve impulses.
Mode of Action
This compound acts as an agonist at the nAChRs . This means it binds to these receptors and activates them, mimicking the action of the neurotransmitter acetylcholine. The activation of nAChRs leads to an influx of ions into the neuron, triggering a series of events that result in the transmission of a nerve impulse.
Biochemical Pathways
neurotransmission . The activation of nAChRs can lead to the initiation of various downstream effects, potentially influencing processes such as muscle contraction, heart rate, and cognition .
Biochemical Analysis
Biochemical Properties
2-Cyanoimino-imidazolidine plays a significant role in biochemical reactions. It is involved in the synthesis of trifluoromethyl or gem-difluorovinyl-containing analogues of neonicotinoids
Cellular Effects
The cellular effects of this compound are not well-studied. Related imidazoline derivatives have shown potential therapeutic efficacy in the treatment of a variety of disorders, including hypertension and hyperglycemia . It is plausible that this compound may have similar effects on cell function, impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It is known that neonicotinoids, which this compound is used to synthesize, act as insect nicotinic acetylcholine receptor (nAChR) agonists . This suggests that this compound may exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyanoimino-imidazolidine typically involves the reaction of imidazolidine derivatives with cyanogen halides. One common method includes the reaction of imidazolidine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired cyanoimino group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Cyanoimino-imidazolidine undergoes various chemical reactions, including:
Substitution Reactions: The cyanoimino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Addition Reactions: The compound can react with electrophiles, leading to the formation of addition products.
Reduction Reactions: The cyanoimino group can be reduced to form corresponding amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Addition Reactions: Electrophiles like alkyl halides or acyl chlorides can be employed in the presence of a base.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted imidazolidine derivatives can be formed.
Addition Products: The addition of electrophiles results in the formation of new carbon-nitrogen or carbon-carbon bonds.
Reduction Products: The reduction of the cyanoimino group yields primary or secondary amines.
Scientific Research Applications
2-Cyanoimino-imidazolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the development of agrochemicals, such as insecticides and herbicides, due to its ability to interact with biological targets in pests.
Comparison with Similar Compounds
Imidacloprid: A widely used neonicotinoid insecticide that also targets nicotinic acetylcholine receptors.
Thiacloprid: Another neonicotinoid with a similar mode of action but different structural features.
Acetamiprid: Known for its high insecticidal activity and low toxicity to mammals.
Uniqueness: 2-Cyanoimino-imidazolidine is unique due to its specific cyanoimino group, which imparts distinct chemical reactivity and biological activity. Compared to other neonicotinoids, it may offer advantages in terms of selectivity and potency against certain pests.
Properties
IUPAC Name |
4,5-dihydro-1H-imidazol-2-ylcyanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4/c5-3-8-4-6-1-2-7-4/h1-2H2,(H2,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBVXGOVBIBENC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![2-{[(4-bromophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole](/img/structure/B2358626.png)
![Spiro[7,8,9,10-tetrahydro-5H-benzo[8]annulene-6,2'-oxirane]](/img/structure/B2358627.png)
![N-[3-[(2-fluorophenyl)-morpholin-4-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide](/img/structure/B2358629.png)
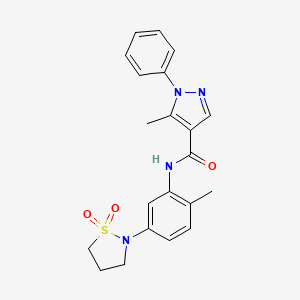
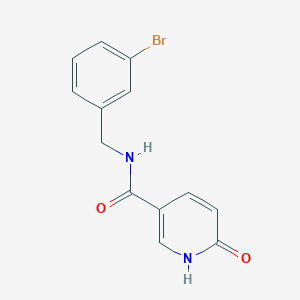
![N-([1,1'-biphenyl]-2-yl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2358635.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2358636.png)

![Tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)piperidin-4-yl]carbamate](/img/structure/B2358640.png)
![2-[(3-Chlorophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile](/img/structure/B2358641.png)
